2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
CAS No.: 203803-04-7
Cat. No.: VC8253246
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203803-04-7 |
---|---|
Molecular Formula | C13H9ClN2O |
Molecular Weight | 244.67 g/mol |
IUPAC Name | 2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 |
Standard InChI Key | VYIDMWSMSQOHCB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile (C₁₃H₉ClN₂O) features a pyridine core with three distinct substituents:
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Chlorine atom at position 2, which enhances electrophilicity and facilitates nucleophilic substitution reactions.
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4-Methoxyphenyl group at position 4, contributing steric bulk and electronic effects via the electron-donating methoxy (-OCH₃) moiety.
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Nitrile group (-CN) at position 3, a polar functional group that influences intermolecular interactions and serves as a handle for further derivatization.
The methoxy group’s para position on the phenyl ring optimizes conjugation with the pyridine system, stabilizing the molecule through resonance effects .
Synthetic Methodologies
Two-Step Synthesis via Chlorination and Azidolysis
The primary route to 2-chloro-4-(4-methoxyphenyl)nicotinonitrile involves chlorination of a 2-oxonicotinonitrile precursor, followed by azidolysis and reduction (Scheme 1) :
Step 1: Chlorination
2-Oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is refluxed in phosphoryl trichloride (POCl₃), yielding 2-chloro-4-(4-methoxyphenyl)nicotinonitrile. POCl₃ acts as both a solvent and chlorinating agent, with reaction completion achieved within 1–2 hours at 110–120°C .
Step 2: Azidolysis and Reduction
The 2-chloro derivative undergoes azidolysis with sodium azide (NaN₃) under phase-transfer catalysis (Aliquat 336®) to form a tetrazolo[1,5-a]pyridine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in chlorobenzene/water selectively cleaves the tetrazole ring, yielding 2-amino-4-(4-methoxyphenyl)nicotinonitrile .
Table 1: Optimization of Chlorination Conditions
Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Oxo-4-(4-methoxyphenyl) | POCl₃ | 110–120 | 1.5 | 85 |
One-Pot Synthesis Using PTC
An efficient one-pot protocol eliminates intermediate isolation:
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include:
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¹H NMR (CDCl₃):
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Mass Spectrometry: Molecular ion peak at m/z 258 (M⁺), with fragmentation patterns consistent with loss of Cl (35/37 Da) and OCH₃ (31 Da) .
Table 2: Comparative Spectral Data for Nicotinonitrile Derivatives
Compound | IR ν(CN) (cm⁻¹) | ¹H NMR δ(OCH₃) (ppm) | m/z (M⁺) |
---|---|---|---|
2-Chloro-4-(4-methoxyphenyl) | 2224 | 3.99 | 258 |
2-Amino-4-(4-methoxyphenyl) | 2200 | 3.98 | 241 |
Reactivity and Functionalization
Nucleophilic Substitution
The 2-chloro group is susceptible to displacement by nucleophiles (e.g., NaN₃, amines). For example, azidolysis yields tetrazolo[1,5-a]pyridines, which are valuable in click chemistry .
Cyano Group Transformations
The nitrile moiety participates in:
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Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.
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Cycloaddition Reactions: Formation of triazoles or tetrazoles via [3+2] cycloadditions.
Biological Activity and Applications
Table 3: Biological Activity of Nicotinonitrile Analogs
Compound | Target Microorganism | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|---|
2-Amino-4-(4-methoxyphenyl) | S. aureus | 64 | - |
2-Chloro-4-phenyl | E. coli | 32 | - |
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